CatR protein
Descripción
CatR is a transcriptional regulator initially identified in Pseudomonas putida, where it activates the catBC operon responsible for catechol degradation via the β-ketoadipate pathway . As a member of the LysR-type transcriptional regulator (LTTR) family, CatR shares core structural features with other LTTRs:
- Size: ~300 amino acids (32.2 kDa).
- Domains:
- N-terminal helix-turn-helix (HTH) motif for DNA binding.
- C-terminal region for inducer interaction and oligomerization.
- Function: Binds to the catR-catBC promoter-control region, activating catBC transcription in the presence of the inducer cis,cis-muconate. CatR also autoregulates its own expression .
Propiedades
Número CAS |
126124-77-4 |
|---|---|
Fórmula molecular |
C22H20N2O3S |
Sinónimos |
CatR protein |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with LysR Family Members
CatR exhibits significant homology to other LTTRs, particularly in the N-terminal DNA-binding domain (Table 1).
Table 1: Homology of CatR with Selected LysR Family Proteins
| Protein | Organism | % Identity (N-terminal)* | % Similarity (Full-length) | Inducer | Target Operon |
|---|---|---|---|---|---|
| CatR | Pseudomonas putida | 100 | 100 | cis,cis-muconate | catBC |
| TfdS | Alcaligenes eutrophus | 52 | ~30 | 2,4-dichlorophenoxyacetate | tfd degradative genes |
| IlvY | Escherichia coli | 36 | ~25 | Acetolactate | ilvC |
| AmpR | Enterobacter cloacae | 33 | ~28 | β-lactam antibiotics | ampC |
*N-terminal homology (first 150 amino acids). Data derived from sequence alignments .
Key Findings :
- TfdS : Shares the highest homology (52% in N-terminal region) with CatR, suggesting evolutionary divergence from a common ancestor regulating aromatic compound degradation .
- Functional Divergence : Despite structural similarities, LTTRs exhibit inducer specificity. For example, TfdS responds to chlorinated aromatics, while CatR binds cis,cis-muconate .
- Autoregulation : Like most LTTRs, CatR represses its own promoter while activating catBC, a regulatory mechanism conserved across the family .
Comparison with ClcR: A Paralog in Pseudomonas putida
ClcR regulates the clcABD operon for 3-chlorocatechol degradation. Despite overlapping DNA-binding sites and inducer-response logic, key differences exist (Table 2).
Table 2: Functional Comparison of CatR and ClcR
| Feature | CatR | ClcR |
|---|---|---|
| Inducer | cis,cis-muconate | 2-chloromuconate |
| Target Operon | catBC (catechol degradation) | clcABD (3-chlorocatechol degradation) |
| Cross-Regulation | Binds clcABD promoter in vitro | Binds catBC promoter in vitro |
| Functional Rescue | Complements ClcR-deficient strains | Cannot complement CatR mutants |
Mechanistic Insights :
- DNA Binding : Both proteins recognize conserved inverted repeats but differ in inducer-induced conformational changes. ClcR requires 2-chloromuconate for activation, while CatR binds cis,cis-muconate .
- Evolutionary Divergence : Cross-binding studies suggest shared ancestry, but functional incompatibility highlights adaptive specialization for distinct substrates .
Comparison with Non-LTTR Regulators Named "CatR"
In Streptomyces coelicolor and Bacillus subtilis, "CatR" refers to unrelated regulators:
Table 3: CatR Homologs in Other Organisms
Mechanistic Insights from DNA Binding Studies
- Binding Motif : CatR recognizes a G-N₁₁-A sequence in the catBC promoter, deviating from the LTTR consensus T-N₁₁-A . Mutagenesis (G→T) enhances binding affinity and transcriptional activation .
- Inducer Effect : cis,cis-muconate increases CatR’s binding affinity by ~2.2-fold, enabling RNA polymerase recruitment .
- Redox Sensitivity: Exclusive to non-LTTR CatR homologs (e.g., S. coelicolor), where H₂O₂ oxidizes critical cysteine residues, abolishing repression .
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